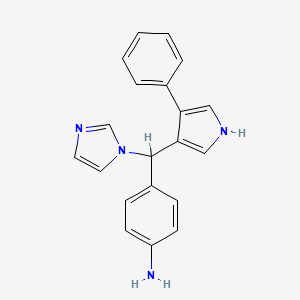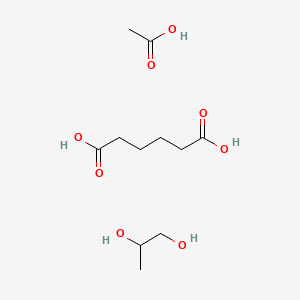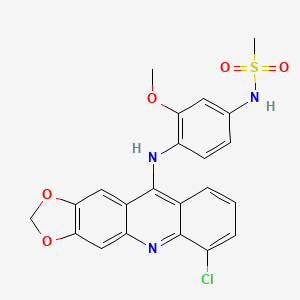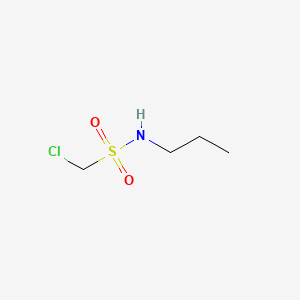![molecular formula C11H18O2 B12686628 Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate CAS No. 80916-48-9](/img/structure/B12686628.png)
Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a type of phosphate ester commonly used as a surfactant. It is formed by the reaction of an alkylamine with a phosphate ester. Due to its excellent surface activity and solubilizing properties, it is widely used in various industrial and household products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves the reaction of an alkylamine with a phosphate ester. The reaction typically occurs under controlled temperature and reaction conditions to ensure high purity of the product . The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{PO(OH)}_3 \rightarrow \text{R-NH-PO(OH)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production process involves the careful control of reaction temperature and time. The reaction is usually carried out in a reactor where the alkylamine and phosphate ester are mixed and heated to the desired temperature. The reaction mixture is then allowed to cool, and the product is purified to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and phosphates.
Substitution: The compound can undergo substitution reactions where the alkyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines and phosphates.
Substitution: Formation of substituted alkyl phosphates.
Scientific Research Applications
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates have a wide range of applications in scientific research, including:
Chemistry: Used as surfactants in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to their surfactant properties.
Medicine: Investigated for potential use in drug delivery systems and as emulsifiers in pharmaceutical formulations.
Industry: Widely used in the production of detergents, emulsifiers, lubricants, and fire-fighting agents.
Mechanism of Action
The mechanism of action of Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves their ability to reduce surface tension and enhance solubility. The compound interacts with the molecular targets by forming micelles, which encapsulate hydrophobic molecules and increase their solubility in aqueous solutions. This property is particularly useful in various industrial and biological applications .
Comparison with Similar Compounds
- Amines, C12-15-branched alkyl, monohexyl and dihexyl phosphates
- Amines, C10-13-branched alkyl, monohexyl and dihexyl phosphates
Comparison: Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates are unique due to their specific alkyl chain length, which provides optimal surface activity and solubilizing properties. Compared to similar compounds with different alkyl chain lengths, this compound offers a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant .
Properties
CAS No. |
80916-48-9 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-3-13-10(12)9-6-8-4-5-11(9,2)7-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
BQWABSSMSUOVEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CCC1(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane](/img/structure/B12686587.png)

![2-Isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12686598.png)




